Cas no 2229617-91-6 (5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol)

5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol
- EN300-1935089
- 2229617-91-6
-
- インチ: 1S/C10H10BrN3O2/c1-16-9-3-6(11)5(2-8(9)15)7-4-13-10(12)14-7/h2-4,15H,1H3,(H3,12,13,14)
- InChIKey: AMRGSLFPRPJFJF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C1=CN=C(N)N1)O)OC
計算された属性
- 精确分子量: 282.99564g/mol
- 同位素质量: 282.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 84.2Ų
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935089-0.05g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1935089-0.5g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1935089-10.0g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1935089-5g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1935089-5.0g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 5g |
$3520.0 | 2023-05-31 | ||
Enamine | EN300-1935089-1.0g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-1935089-10g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1935089-1g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1935089-0.1g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1935089-2.5g |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol |
2229617-91-6 | 2.5g |
$2379.0 | 2023-09-17 |
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol 関連文献
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenolに関する追加情報
Comprehensive Overview of 5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol (CAS No. 2229617-91-6)
The compound 5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol, identified by its CAS number 2229617-91-6, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an imidazole ring and a bromophenol moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or antioxidant agent, aligning with current trends in precision medicine and neurodegenerative disease research.
In recent years, the demand for heterocyclic compounds like 5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol has surged due to their versatility in medicinal chemistry. This compound’s bromo-substituted phenol group enhances its reactivity, enabling selective modifications for targeted therapies. Online searches for "imidazole derivatives in drug design" or "bromophenol applications" reflect growing curiosity about its mechanisms, especially in addressing oxidative stress—a hot topic linked to aging and chronic diseases.
Synthetic routes to produce CAS 2229617-91-6 often involve palladium-catalyzed cross-coupling reactions, a method frequently queried in academic forums. The compound’s methoxy group further contributes to its stability, a feature highlighted in patents exploring bioactive scaffolds. Laboratories optimizing such syntheses may reference "green chemistry approaches for bromophenols"—a trending keyword as sustainability gains traction in chemical industries.
From an analytical perspective, 5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol exhibits distinct spectroscopic profiles. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for its aromatic protons, while mass spectrometry confirms its molecular weight. These details are critical for quality control, a concern often raised in searches like "HPLC purity analysis of complex heterocycles."
Beyond pharmaceuticals, this compound’s electron-rich imidazole core sparks interest in materials science. Queries such as "conductive polymers with nitrogen heterocycles" suggest applications in flexible electronics—a field booming with IoT advancements. Its planar structure could facilitate π-stacking interactions, essential for organic semiconductors.
Regulatory databases list CAS 2229617-91-6 as a research-grade chemical, with safety data emphasizing standard handling protocols. While not classified as hazardous, proper storage away from light (due to its photosensitive bromo group) is advised—a precautionary note aligning with lab safety FAQs.
In conclusion, 5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol represents a multifaceted tool for innovators. Whether investigating "small molecule therapeutics" or "functionalized aromatics," its structural motifs offer ample opportunities. As AI-driven drug design accelerates, compounds like this will remain at the forefront of interdisciplinary research.
2229617-91-6 (5-(2-amino-1H-imidazol-5-yl)-4-bromo-2-methoxyphenol) Related Products
- 1309677-21-1(3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 946327-36-2(N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide)
- 887883-81-0(N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide)
- 886940-77-8(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide)
- 1805152-89-9(Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate)
- 1864062-06-5(4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride)
- 1361911-83-2(2-(2,5-Dichlorophenyl)-5-methylthiazole)
- 2580103-36-0((2R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}azepane-2-carboxylic acid)
- 1499232-20-0(methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine)
- 2229167-36-4(3-amino-2-(1-phenylcyclopropyl)propanoic acid)




